3-(4-Bromophenoxy)piperidine hydrochloride
Overview
Description
“3-(4-Bromophenoxy)piperidine hydrochloride” is a synthetic organic compound . It is derived from piperidine and bromophenol, and belongs to the class of phenylpiperidine derivatives. The compound is commonly used as a research reagent in the fields of chemistry, pharmacology, and medicine.
Synthesis Analysis
The synthesis of “3-(4-Bromophenoxy)piperidine hydrochloride” involves a multi-step reaction process. First, piperidine is reacted with sodium hydride to form 1-piperidinol. Then, the 1-piperidinol is reacted with 3-bromophenol to form 4-(3-Bromophenoxy)piperidine.Molecular Structure Analysis
The molecular formula of “3-(4-Bromophenoxy)piperidine hydrochloride” is C11H14BrNO.HCl . It is a piperidine-containing compound, which represents one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Physical And Chemical Properties Analysis
“3-(4-Bromophenoxy)piperidine hydrochloride” is a white crystalline solid compound with a melting point of 176-178 °C. It is soluble in water, methanol, and chloroform. It has a molecular weight of 280.6 g/mol and a density of 1.493 g/cm3.Scientific Research Applications
C11H14BrNO⋅HCl C_{11}H_{14}BrNO \cdot HCl C11H14BrNO⋅HCl
and a molecular weight of 292.60 g/mol . It’s a solid at room temperature and is used primarily in scientific research. Below, I will detail six unique applications of this compound across different fields of scientific research.Monoamine Oxidase B Inhibition
“3-(4-Bromophenoxy)piperidine hydrochloride” has shown potential as a monoamine oxidase B inhibitor . This is relevant in the treatment of psychiatric disorders and neurodegenerative diseases, where monoamine oxidase B plays a role in the catabolism of dopamine, a critical neurotransmitter.
Safety and Hazards
properties
IUPAC Name |
3-(4-bromophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAHDGROVUHVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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